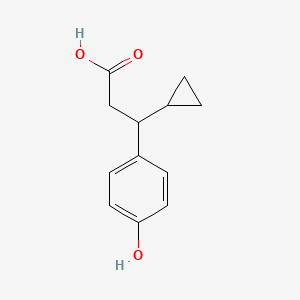
3-Cyclopropyl-3-(4-Hydroxyphenyl)propansäure
Übersicht
Beschreibung
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, also known as CPPHA, is a chemical compound that has gained significant attention in the field of pharmaceutical and biomedical research due to its unique properties and potential applications. It has a molecular weight of 206.24 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid. Its InChI code is 1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) and the InChI key is OWXNQQUWPGXPMS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 206.24 g/mol .
Wissenschaftliche Forschungsanwendungen
Medizin: Antioxidatives Potenzial
3-Cyclopropyl-3-(4-Hydroxyphenyl)propansäure: wurde als potenzieller Antioxidans identifiziert . Antioxidantien sind in der Medizin von entscheidender Bedeutung, da sie freie Radikale neutralisieren können, was Zellschäden verhindern kann und mit verschiedenen Krankheiten wie Krebs und Herzerkrankungen in Verbindung gebracht wird.
Biochemie: Enzymatische Synthese
In der Biochemie dient diese Verbindung als Acyldonor für die enzymatische Synthese von Zuckeralkoholester . Diese Ester haben zahlreiche Anwendungen, darunter als kalorienarme Süßstoffe und in der pharmazeutischen Industrie als Hilfsstoffe.
Materialwissenschaft: Hydrogelbildung
Die Verbindung wird zur Herstellung von Hydrogelen auf Basis von Chitosan, Gelatine oder Poly(ethylenglykol) verwendet . Hydrole haben eine breite Palette von Anwendungen, darunter in Arzneimittel-Abgabesystemen, Tissue Engineering und Wundversorgung.
Pharmakologie: Anti-Aging-Zusammensetzungen
Sie wird bei der Synthese von 3-(4-Hydroxyphenyl)propansäureamid verwendet, das in Anti-Aging-Zusammensetzungen eingesetzt wird . Diese Zusammensetzungen zielen darauf ab, die Zeichen des Alterns zu reduzieren, indem sie die Haut vor oxidativem Stress schützen.
Organische Chemie: Baustein für Polybenzoxazin
This compound: fungiert als nachwachsender Baustein zur Verbesserung der Reaktivität von Molekülen in Richtung Benzoxazin-Ringbildung . Dies ist besonders wertvoll bei der Herstellung von biobasierten Polymeren mit wünschenswerten thermischen und mechanischen Eigenschaften.
Analytische Chemie: Thermophysikalische Eigenschaftsdaten
Die thermophysikalischen Eigenschaften der Verbindung werden kritisch bewertet und liefern wertvolle Daten für analytische Chemieanwendungen . Dazu gehören Informationen über Phasenumwandlungen, Siedepunkte und Wärmeleitfähigkeit, die für die Prozessauslegung und Qualitätskontrolle in der chemischen Produktion unerlässlich sind.
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications in pharmaceutical and biomedical research. For example, a study suggested that replacing the conventional chromogenic horseradish peroxidase substrate of a routinely used preclinical immunoassay to detect hIgG, with the fluorogenic 3-(4-hydroxyphenyl) propionic acid would broaden the narrow dynamic range .
Wirkmechanismus
Target of Action
The primary targets of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid . These factors include temperature, pH, and the presence of other molecules, among others.
Eigenschaften
IUPAC Name |
3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNQQUWPGXPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727476 | |
| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073545-88-6 | |
| Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



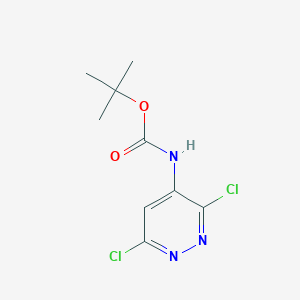
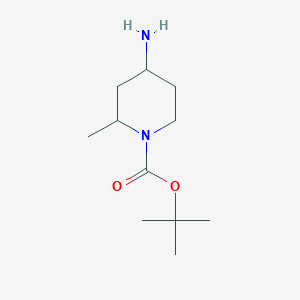

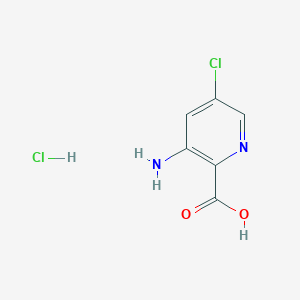
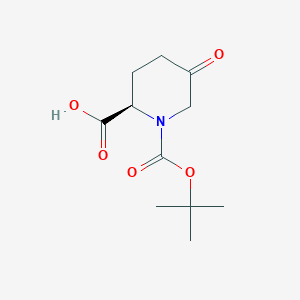
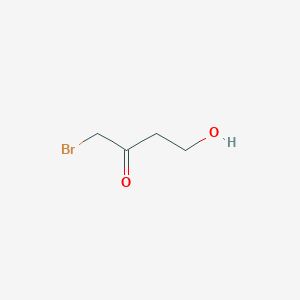


![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

